molecular formula C10H6ClNO6 B8738658 4-Chloro-5-methoxy-6-nitrobenzofuran-2-carboxylic acid

4-Chloro-5-methoxy-6-nitrobenzofuran-2-carboxylic acid

Cat. No. B8738658
M. Wt: 271.61 g/mol
InChI Key: XXNHMOQYLNWEFT-UHFFFAOYSA-N
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Patent
US08796296B2

Procedure details

Lithium hydroxide (0.9 g, 21.0 mmol) was added to a stirred suspension of methyl 4-chloro-5-methoxy-6-nitrobenzofuran-2-carboxylate (2.0 g, 7.0 mmol) in methanol-water (3:1) (40 mL). The reaction was allowed to stir for 3 h at room temperature. The reaction was then concentrated under reduced pressure and the resulting residue was dissolved in water and washed with diethyl ether. The aqueous phase was acidified by the addition of 2M aqueous hydrochloric acid then extracted with ethyl acetate. The combined organic extracts were passed through a phase separation cartridge and evaporated to afford a white solid (1.17 g, 61%), which was taken through to the next step with no further purification.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
methyl 4-chloro-5-methoxy-6-nitrobenzofuran-2-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
61%

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[Cl:3][C:4]1[C:9]2[CH:10]=[C:11]([C:13]([O:15]C)=[O:14])[O:12][C:8]=2[CH:7]=[C:6]([N+:17]([O-:19])=[O:18])[C:5]=1[O:20][CH3:21]>CO.O>[Cl:3][C:4]1[C:9]2[CH:10]=[C:11]([C:13]([OH:15])=[O:14])[O:12][C:8]=2[CH:7]=[C:6]([N+:17]([O-:19])=[O:18])[C:5]=1[O:20][CH3:21] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
[OH-].[Li+]
Name
methyl 4-chloro-5-methoxy-6-nitrobenzofuran-2-carboxylate
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C(=CC2=C1C=C(O2)C(=O)OC)[N+](=O)[O-])OC
Name
Quantity
40 mL
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in water
WASH
Type
WASH
Details
washed with diethyl ether
ADDITION
Type
ADDITION
Details
The aqueous phase was acidified by the addition of 2M aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were passed through a phase separation cartridge
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C(=CC2=C1C=C(O2)C(=O)O)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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